molecular formula C5H3Cl3N2S B11771391 4,5,6-Trichloro-2-(methylthio)pyrimidine

4,5,6-Trichloro-2-(methylthio)pyrimidine

Cat. No.: B11771391
M. Wt: 229.5 g/mol
InChI Key: WOSOVIQLAUIRGY-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil. This compound is characterized by the presence of three chlorine atoms and a methylthio group attached to the pyrimidine ring, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

The synthesis of 4,5,6-Trichloro-2-(methylthio)pyrimidine typically involves the chlorination of 2-(methylthio)pyrimidine derivatives. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes further chlorination to introduce the third chlorine atom at the 5-position . The reaction conditions often involve the use of chlorinating agents such as sulfuryl chloride or phosphorus pentachloride under controlled temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,5,6-Trichloro-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .

Scientific Research Applications

4,5,6-Trichloro-2-(methylthio)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-(methylthio)pyrimidine depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the electron-withdrawing effects of the chlorine atoms. This makes it reactive towards nucleophiles, facilitating substitution and coupling reactions .

In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

4,5,6-Trichloro-2-(methylthio)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of three chlorine atoms and a methylthio group, providing a distinct reactivity profile and making it a valuable compound for various applications.

Properties

Molecular Formula

C5H3Cl3N2S

Molecular Weight

229.5 g/mol

IUPAC Name

4,5,6-trichloro-2-methylsulfanylpyrimidine

InChI

InChI=1S/C5H3Cl3N2S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3

InChI Key

WOSOVIQLAUIRGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)Cl)Cl

Origin of Product

United States

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